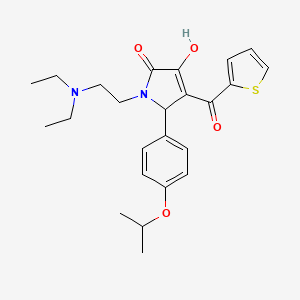

1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound belongs to the 1H-pyrrol-2(5H)-one class, characterized by a five-membered lactam ring. Key structural features include:

- Position 1: A 2-(diethylamino)ethyl group, which enhances solubility and membrane permeability due to its tertiary amine moiety.

- Position 3: A hydroxyl group, contributing to hydrogen-bonding interactions.

- Position 4: A thiophene-2-carbonyl substituent, introducing aromatic and electron-deficient characteristics.

- Position 5: A 4-isopropoxyphenyl group, providing steric bulk and lipophilicity.

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4S/c1-5-25(6-2)13-14-26-21(17-9-11-18(12-10-17)30-16(3)4)20(23(28)24(26)29)22(27)19-8-7-15-31-19/h7-12,15-16,21,28H,5-6,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTOHNWBIBEPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

- Molecular Formula : C25H30N2O5S

- Molecular Weight : 438.52 g/mol

- Melting Point : 173-175 °C

- Density : 1.209 g/cm³

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.

The compound's mechanism appears to involve the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Inhibition of VEGFR-2 leads to reduced tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

A notable study involved the synthesis of related compounds and their biological evaluation. The derivatives were tested for their ability to inhibit cancer cell proliferation and showed promising results against breast and prostate cancer cells.

Study Overview

- Objective : To evaluate the anticancer activity of synthesized pyrrole derivatives.

- Methodology : The compounds were synthesized via cyclization reactions and assessed using MTT assays to determine cell viability.

- Findings : Several derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth.

Research Findings

Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects. Preliminary docking studies suggest that it binds effectively to the active site of VEGFR-2, potentially blocking its activity and thus inhibiting angiogenesis in tumors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Key Observations

Role of the 1-Position Substituent: The 2-(diethylamino)ethyl group in the target compound likely enhances solubility compared to thiazole-based analogs (e.g., A2844/119997), which exhibit higher lipophilicity . Thiazole-substituted analogs (e.g., F3226-1198) show improved inhibitory potency, suggesting that electron-deficient heterocycles at position 1 may enhance target binding .

4-Position Carbonyl Variations :

- Thiophene-2-carbonyl (target compound) vs. benzoyl (STOCK3S-92907): Thiophene’s smaller size and electron-deficient nature may improve binding specificity in enzyme active sites .

Synthetic Routes: Base-catalyzed cyclization (e.g., KOH/ethanol at 40–45°C) is a common method for pyrrolone synthesis, as seen in structurally related compounds . The diethylaminoethyl group may require additional steps, such as alkylation or coupling reactions, compared to simpler substituents .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., thiophene-2-carbonyl) correlate with higher potency. Tertiary amines (e.g., diethylaminoethyl) improve bioavailability but may require optimization to avoid off-target effects.

- Unresolved Questions : The impact of the isopropoxy group on metabolic stability remains uncharacterized compared to methoxy or ethoxy analogs .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrol-2(5H)-one core in this compound?

Methodological Answer: The pyrrol-2(5H)-one core can be synthesized via base-assisted cyclization of substituted enaminones or keto esters. For example, cyclization of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones with aryl amines or phenols under reflux conditions (e.g., ethanol/HCl or toluene) yields structurally similar derivatives. Key parameters include:

| Starting Material | Reagent/Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5-Hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one | Aniline, EtOH/HCl | 46 | 209–211.9 | |

| 5-Hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | Phenol, toluene | 63 | 138.1–140.6 |

Characterization via , , and HRMS is critical to confirm regioselectivity and purity.

Q. How can the crystal structure of this compound be characterized to resolve steric or electronic ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving steric clashes or electronic effects. For example, monoclinic systems (space group ) with unit cell parameters , , , and have been used for related pyrrolone derivatives. Data collection at 298 K with a ensures accuracy .

Advanced Research Questions

Q. How do substituents (e.g., thiophene-2-carbonyl, diethylaminoethyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The electron-withdrawing thiophene-2-carbonyl group deactivates the pyrrolone ring toward electrophilic substitution but enhances stability in radical reactions. Conversely, the diethylaminoethyl substituent introduces steric hindrance, which can be quantified using DFT calculations (e.g., Mulliken charge distribution on the carbonyl oxygen). Competitive experiments with substituent analogs (e.g., replacing thiophene with phenyl) under identical conditions (e.g., -EtO catalysis) reveal rate differences .

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Discrepancies between solution-phase (e.g., unexpected splitting) and solid-state SC-XRD data often arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (VT-NMR) experiments (e.g., 25–80°C in DMSO-d) can identify conformational equilibria. For example, broadening of diethylaminoethyl proton signals at elevated temperatures suggests restricted rotation .

Q. What mechanistic insights exist for the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

Methodological Answer: Docking studies using homology models (e.g., MAP kinase p38α) suggest the thiophene-2-carbonyl group interacts with the ATP-binding pocket via π-π stacking, while the 4-isopropoxyphenyl moiety occupies hydrophobic subpockets. In vitro assays (IC determination) should compare inhibition of TNF-α production in LPS-stimulated macrophages (10 μM compound, 24 h) against controls. Structural analogs with modified diethylaminoethyl groups show reduced cytotoxicity (e.g., >80% viability at 50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.